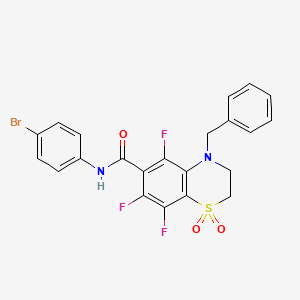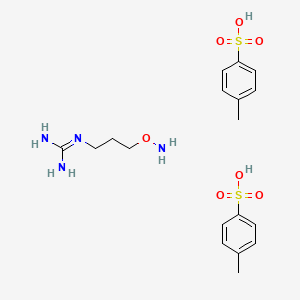
2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid is a compound with significant potential in various scientific fields. This compound is known for its unique structure, which combines a guanidine group with an aminooxypropyl chain and a 4-methylbenzenesulfonic acid moiety. The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid typically involves the reaction of 3-aminooxypropylamine with a guanidine derivative under controlled conditions. One common method is the sequential one-pot approach, which provides straightforward and efficient access to diverse guanidines in yields up to 81% . This method involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines .
Industrial Production Methods: Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which offers a more convenient access to N,N′-disubstituted guanidines through the stepwise displacement of its imidazole groups by amines . The process typically requires mild conditions and features a wide substrate scope.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include thioureas, carbodiimides, and thiophilic metal salts . The reactions typically occur under mild conditions, making the process efficient and straightforward.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carbodiimides can lead to the formation of N,N′-disubstituted guanidines .
Scientific Research Applications
2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives have been studied for their potential as kinase inhibitors and α2-adrenoceptor antagonists . Additionally, this compound has applications in the pharmaceutical industry, where it plays a role in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. Guanidines are known to form hydrogen bonds and exhibit high basicity, which allows them to interact with various biological molecules . The compound’s guanidinium cation can bind to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid include other guanidine derivatives such as isopropoxy benzene guanidine and methylguanidine . These compounds share the guanidine functionality but differ in their specific structures and applications.
Uniqueness: What sets this compound apart is its unique combination of an aminooxypropyl chain and a 4-methylbenzenesulfonic acid moiety
Properties
CAS No. |
918813-89-5 |
|---|---|
Molecular Formula |
C18H28N4O7S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-(3-aminooxypropyl)guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C4H12N4O/c2*1-6-2-4-7(5-3-6)11(8,9)10;5-4(6)8-2-1-3-9-7/h2*2-5H,1H3,(H,8,9,10);1-3,7H2,(H4,5,6,8) |
InChI Key |
SCPSEDPZRVMYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CN=C(N)N)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


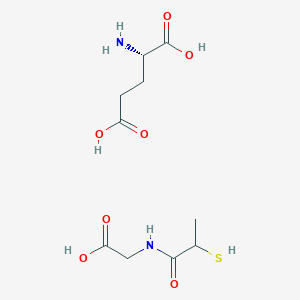
![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)
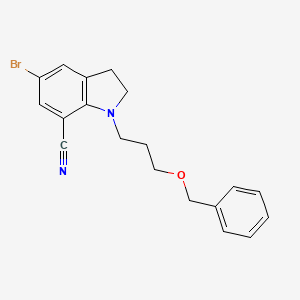
![5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile](/img/structure/B12637566.png)
![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B12637581.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)
![N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12637594.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
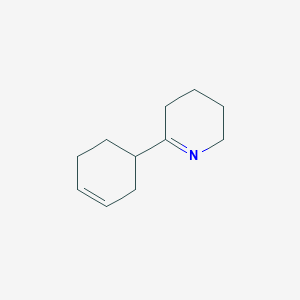
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
